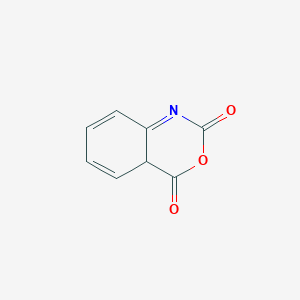

4aH-3,1-benzoxazine-2,4-dione

Description

Contextualization within Heterocyclic Chemistry and Oxazinedione Scaffolds

4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzene (B151609) ring fused to an oxazine (B8389632) ring, which is a six-membered ring containing one oxygen and one nitrogen atom. maximizemarketresearch.com This structure places it within the broader class of benzoxazines. maximizemarketresearch.com Specifically, it belongs to the oxazinedione scaffold, characterized by the presence of two carbonyl groups within the oxazine ring.

The reactivity of isatoic anhydride (B1165640) is a key area of interest. It can undergo various reactions, including ring-opening, substitution, and condensation, making it a versatile building block in organic synthesis. bohrium.com For instance, it reacts with nucleophiles, leading to the formation of a wide array of other heterocyclic compounds. bohrium.com The presence of the anhydride functionality makes the molecule susceptible to nucleophilic attack, often resulting in the cleavage of the anhydride ring. researchgate.net

Historical Development and Significance of Research on this compound

The initial discovery of isatoic anhydride can be traced back to the work of Friedländer and Wleügel. researchgate.net Since its discovery, it has gained considerable importance in both academic and industrial research, as evidenced by a large number of publications and patents. researchgate.net A significant milestone in its application was the commercial offering of isatoic anhydride as a development chemical in 1956. acs.org

Historically, research has focused on leveraging its reactivity for the synthesis of various organic molecules. For example, in 1982, it was used for its selective reactivity with the serine residues of chymotrypsin, leading to the enzyme's inactivation. google.com Over the years, numerous synthetic methods have been developed to prepare substituted benzoxazine-2,4-diones, highlighting the ongoing efforts to expand the utility of this scaffold. clockss.org The development of new derivatives, such as 6-chloro- and 6-nitroisatoic anhydrides, further broadened its applications in industries like dyes, agriculture, and pharmaceuticals. acs.org

Overview of Key Academic Research Domains for this compound

The versatility of this compound has led to its application in several key research areas:

Organic Synthesis: It serves as a crucial starting material for the synthesis of a diverse range of heterocyclic compounds, including quinazolines, quinazolinones, and benzotriazepinones. researchgate.netresearchgate.net Its ability to act as a precursor for benzyne (B1209423) is another important aspect of its synthetic utility. chemicalbook.com

Medicinal Chemistry: The benzoxazine-2,4-dione scaffold is of interest due to its presence in molecules with potential biological activities. clockss.org For example, derivatives have been explored for their antimicrobial and anti-inflammatory properties. It is also a key intermediate in the synthesis of various pharmaceuticals. maximizemarketresearch.com

Materials Science: Isatoic anhydride and its derivatives are utilized in the production of advanced materials and polymers. maximizemarketresearch.com It can act as an intermediate for polymer curing agents. chemicalbook.com

Agrochemicals: The compound finds application in the synthesis of pesticides and herbicides, contributing to the development of crop protection technologies. maximizemarketresearch.com

Dyes and Pigments: The chemical structure of isatoic anhydride makes it a valuable precursor in the manufacturing of dyes and pigments. maximizemarketresearch.comacs.org

Table 1: Chemical Data for this compound

| Property | Value |

| IUPAC Name | 1H-3,1-benzoxazine-2,4-dione |

| Synonyms | Isatoic anhydride, N-Carboxyanthranilic anhydride |

| CAS Number | 118-48-9 |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Appearance | White solid in pure form, commercial samples may appear yellow |

| Melting Point | 233-243 °C (decomposes) |

| Solubility | Soluble in alcohol, dioxane, and glacial acetic acid |

This table is based on data from multiple sources. maximizemarketresearch.comchemicalbook.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO3 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

4aH-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-5H |

InChI Key |

HWGSFQFKJCQMLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=O)OC2=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4ah 3,1 Benzoxazine 2,4 Dione

Established Synthetic Pathways for the Benzoxazinedione Core

Precursor Chemistry and Reaction Conditions

The synthesis of 4aH-3,1-benzoxazine-2,4-dione, or isatoic anhydride (B1165640), has been achieved through various established pathways utilizing different precursors and reaction conditions.

One prominent method involves the reaction of phthalic anhydrides with trimethylsilyl (B98337) azide (B81097) . tsijournals.comresearchgate.net This reaction can be performed in solvents like chloroform (B151607) or acetonitrile (B52724) under reflux conditions. tsijournals.com A notable variation of this method involves the use of concentrated sulfuric acid with diformic acid and hydrazoic acid, which also yields isatoic anhydride. guidechem.com

Another widely used precursor is anthranilic acid and its derivatives. sciencemadness.org The reaction of anthranilic acid with phosgene (B1210022) or ethyl chloroformate is a classic method for preparing isatoic anhydride. orgsyn.org For instance, passing phosgene through a solution of anthranilic acid in hydrochloric acid can produce isatoic anhydride. orgsyn.org Similarly, refluxing anthranilic acid with ethyl chloroformate also yields the desired product. orgsyn.org Furthermore, N-acyl anthranilic acids can be cyclized using agents like acetic anhydride to form 2-substituted benzoxazin-4-ones. nih.gov

The oxidation of isatin (B1672199) is another historical and effective route to isatoic anhydride. Oxidizing agents such as chromic acid have been traditionally used, providing yields of around 65%.

A commercially significant method is the phthalimide (B116566) method . This process involves the reaction of phthalimide with sodium hypochlorite (B82951) and sodium hydroxide (B78521), which can produce isatoic anhydride with a high yield of 94%. guidechem.comgoogle.com

The following table summarizes the key precursors and their corresponding reagents for the synthesis of this compound.

| Precursor | Reagent(s) | Key Conditions |

| Phthalic Anhydride | Trimethylsilyl azide | Reflux in chloroform or acetonitrile tsijournals.com |

| Phthalic Anhydride | Hydrazoic acid, Diformic acid | Concentrated sulfuric acid guidechem.com |

| Anthranilic Acid | Phosgene | Hydrochloric acid solution orgsyn.org |

| Anthranilic Acid | Ethyl Chloroformate | Reflux orgsyn.org |

| Isatin | Chromic Acid | Oxidation |

| Phthalimide | Sodium Hypochlorite, Sodium Hydroxide | Controlled temperature and pH guidechem.comgoogle.com |

Mechanistic Investigations of Formation Reactions

The formation of this compound from phthalic anhydride and trimethylsilyl azide proceeds through a well-studied mechanism involving an acylazide intermediate and a subsequent Curtius rearrangement . guidechem.comwikipedia.org

Initially, the reaction between phthalic anhydride and trimethylsilyl azide forms an intermediate acyl azide. guidechem.com When this intermediate is heated, it undergoes a Curtius rearrangement, a thermal decomposition process where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org Research suggests that this decomposition is a concerted process, with the migration of the R-group and the loss of nitrogen gas occurring simultaneously. wikipedia.org The resulting isocyanate then cyclizes to form the this compound ring. guidechem.com In the absence of an acid catalyst, the reaction in benzene (B151609) followed by reflux and treatment with absolute ethanol (B145695) can yield up to 91% of isatoic anhydride. guidechem.com

The reaction of N-hydroxyphthalimide with benzenesulfonyl chloride is another pathway where a rearrangement leads to the formation of isatoic anhydride. sciencemadness.org Similarly, the Hofmann rearrangement is central to the synthesis from phthalimide, where an intermediate isocyanate, 2-isocyanatobenzoic acid, is formed and subsequently cyclizes. sciencemadness.org

Optimization Strategies for Yield and Regioselectivity

To enhance the efficiency and selectivity of this compound synthesis, various optimization strategies have been developed.

Microwave irradiation has emerged as a powerful tool to accelerate these reactions and improve yields. tsijournals.comresearchgate.net The application of microwaves in a one-pot synthesis from carboxylic anhydrides and trimethylsilyl azide over a basic alumina (B75360) support has been shown to produce isatoic anhydrides in excellent yields. tsijournals.com For example, irradiating a slurry of carboxylic anhydride, trimethylsilyl azide, and basic alumina at 540 W for 5 minutes can lead to reaction temperatures of 105°C and high product yields. tsijournals.com Microwave-assisted methods have also been successfully employed in the synthesis of related benzodiazepine-2,5-diones from isatoic anhydrides, achieving good yields in as little as 3 minutes at 130°C. scienceopen.com

Solvent-free conditions represent another significant optimization strategy, aligning with the principles of green chemistry. tsijournals.com The use of dry media, such as supporting reagents on mineral oxides like basic alumina, under microwave irradiation offers an environmentally friendly alternative to traditional solvent-based procedures. tsijournals.com This solvent-free approach, coupled with the recyclability of the mineral support, makes the synthesis more sustainable. tsijournals.com Solvent-free reactions of isatoic anhydride have been utilized in multicomponent reactions to produce novel functionalized ketenimines and azadienes. ijcce.ac.ir Additionally, heating a mixture of isatoic anhydride, amines, and N,N'-dialkyl carbodiimides under solvent-free conditions has yielded novel 3-alkyl-2-(alkylamino)quinazolin-4(3H)-one derivatives. researchgate.net

The following table highlights some optimized reaction conditions for the synthesis of isatoic anhydride derivatives.

| Optimization Strategy | Precursors | Conditions | Yield | Reference |

| Microwave Irradiation | Carboxylic anhydride, Trimethylsilyl azide, Basic alumina | 540 W, 5 min, 105°C | Excellent | tsijournals.com |

| Microwave Irradiation | Isatoic anhydride, Amino acids, Acetic acid | 130°C, 3 min | Up to 71% | scienceopen.com |

| Solvent-Free | Isatoic anhydride, Alkyl-isocyanides, Dialkyl acetylenedicarboxylates | Microwave irradiation | Good | ijcce.ac.ir |

| Solvent-Free | Isatoic anhydride, Amines, N,N'-dialkyl carbodiimides | Heating at 150°C for 3 h | Moderate to good | researchgate.net |

Novel and Green Chemistry Approaches in Synthesis

Catalyst-Mediated Processes

Recent advancements in the synthesis of this compound and its derivatives have focused on catalyst-mediated processes to improve efficiency and selectivity.

Palladium-catalyzed reactions have shown significant promise. For instance, a palladium-catalyzed oxidative double carbonylation of o-iodoanilines has been developed for the synthesis of isatoic anhydrides under mild conditions. researchgate.net Another palladium-catalyzed method involves the regioselective C-H bond carbonylation of N-alkyl anilines. researchgate.net Copper-catalyzed methods have also been explored, such as the synthesis of 4H-3,1-benzoxazin-4-one derivatives through a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org

Furthermore, the use of Fe3O4/CuO/ZnO@MWCNT magnetic nanocomposites as a catalyst in solvent-free multicomponent reactions of isatoic anhydride has been reported for the synthesis of cyanopyrroloazepine derivatives in high yields. nih.gov This catalyst is reusable, adding to the sustainability of the process. nih.gov

Environmentally Benign Conditions and Solvents

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes to this compound.

The solvent-free microwave synthesis stands out as a prime example of a green approach. tsijournals.comniif.hu By eliminating the use of hazardous organic solvents and utilizing microwave energy for rapid heating, this method reduces reaction times, energy consumption, and waste generation. tsijournals.comijcce.ac.ir The use of a solid support like basic alumina further contributes to the eco-friendliness of the procedure. tsijournals.comtsijournals.com

Another green method involves the oxidation of isatins using a urea-hydrogen peroxide complex under ultrasonic irradiation. researchgate.netnih.gov This approach is considered environmentally friendly due to the use of a cheap and non-toxic oxidizing agent and the significant reduction in reaction time afforded by ultrasound. researchgate.net

The development of straightforward, room-temperature methods, such as the synthesis of quinazoline (B50416) and substituted aniline (B41778) derivatives from isatoic anhydride-8-amide, also represents a move towards greener synthetic chemistry. nih.gov These methods are often inexpensive, fast, and scalable. nih.gov

The following table provides a comparative overview of conventional versus green synthetic approaches.

| Synthetic Approach | Reagents/Conditions | Advantages |

| Conventional | Phosgene, Chromic acid, Organic solvents | Established and well-understood |

| Green | Microwave irradiation, Solvent-free conditions, Ultrasound, Benign catalysts | Reduced waste, Lower energy consumption, Shorter reaction times, Use of non-toxic reagents tsijournals.comijcce.ac.irresearchgate.net |

Flow Chemistry and Continuous Synthesis Techniques

The industrial preparation of this compound and its derivatives has benefited from the development of continuous synthesis processes, which offer advantages in terms of safety, consistency, and scalability over traditional batch methods. A notable continuous process involves a two-stage reaction carried out at high flow rates. google.com

In this method, an alkali metal salt of phthalamic acid or phthalimide is reacted with an alkali metal hypohalite. The initial stage of the reaction is conducted under substantially adiabatic conditions. Phthalimide or phthalamic acid is first dissolved in a specific quantity of an alkali metal hydroxide solution. This solution is then mixed with a hypohalite, and the reaction proceeds at a controlled temperature. Subsequently, an acid is introduced to complete the reaction in the second stage, ultimately yielding the isatoic anhydride. google.com This continuous flow process allows for precise control over reaction parameters and minimizes the handling of hazardous intermediates. Another synthetic protocol describes a "one-kettle" approach, which, while streamlining operations, also emphasizes strict temperature control during the reaction of molten phthalic anhydride with urea, followed by treatment with liquid alkali and hypochlorite to form the final product. google.com

Reactivity and Derivatization Strategies of this compound

The reactivity of the this compound scaffold is characterized by its susceptibility to both nucleophilic and electrophilic attack, as well as its propensity for ring-opening, which makes it a valuable precursor for a wide range of heterocyclic compounds. osi.lv

Nucleophilic and Electrophilic Reactions on the Ring System

The this compound ring system possesses two electrophilic carbonyl carbons (C-2 and C-4) and a nucleophilic nitrogen atom, along with an aromatic ring that can undergo electrophilic substitution.

Nucleophilic Reactions: Nucleophiles primarily attack the C-4 carbonyl carbon, which is more electrophilic than the C-2 carbon. ursinus.edu This is a consequence of the electronic landscape of the molecule, where the nitrogen atom's high electron density partially counteracts the positive character of the C-2 carbon. ursinus.edu

Attack by Amines, Alcohols, and Thiols: Primary and secondary amines, alcohols, and mercaptans readily react with isatoic anhydride, leading to the opening of the heterocyclic ring to form derivatives of 2-aminobenzoic acid. rsc.orgmyttex.netwikipedia.org For instance, the reaction with amines at a pH below 10 is highly sensitive to the steric bulk of the attacking amine. rsc.orgresearchgate.net With bulky amines, the reaction can proceed through an alternative pathway involving the formation of an o-carboxyphenyl isocyanate intermediate, especially at high pH where the isatoic anhydride is ionized. rsc.orgresearchgate.net

Attack by Carbanions: Active methylene (B1212753) compounds and other carbanions can also attack the anhydride, replacing an oxygen atom to yield hydroxyquinolinone derivatives. wikipedia.orgacs.org An anionic annulation strategy using isatoic anhydrides and various enolizable partners has been developed to produce a diverse array of ring-fused, N-substituted 4-quinolinones. acs.org

N-Alkylation/Arylation: The nitrogen atom of the anhydride can be deprotonated with a base, and the resulting anion can be alkylated or arylated to furnish N-substituted derivatives. wikipedia.orgtezu.ernet.in This direct N-benzylation, however, can be challenging as the ring is sensitive to opening under strong basic conditions. nih.gov

The table below summarizes the outcomes of reactions with various nucleophiles.

| Nucleophile | Reaction Conditions | Product Type | Reference(s) |

| Water (Hydrolysis) | Aqueous media | Anthranilic acid + CO₂ | rsc.orgwikipedia.org |

| Alcohols (Alcoholysis) | ROH | 2-Aminobenzoate esters + CO₂ | myttex.netwikipedia.orgacs.org |

| Amines (Aminolysis) | RNH₂ | 2-Aminobenzamides | rsc.orgwikipedia.org |

| Mercaptans | RSH | S-Alkyl/Aryl 2-aminobenzenecarbothioates | myttex.netacs.org |

| Active Methylene Compounds | Base | Hydroxyquinolinone derivatives | wikipedia.org |

| Enolates | Base (pKa-guided) | Ring-fused 4-quinolinones | acs.org |

| Sodium Azide | - | Benzimidazolone (via isocyanate) | wikipedia.org |

Electrophilic Reactions: The benzene portion of the benzoxazinedione scaffold can undergo electrophilic aromatic substitution. For example, chlorination using reagents like phosphorus oxychloride or thionyl chloride results in substitution at the 5-position. Furthermore, the nitrogen atom can undergo electrophilic arylation, as demonstrated by a copper-catalyzed reaction with diaryliodonium salts to yield N-phenylated isatoic anhydrides. researchgate.net

Ring-Opening and Ring-Closing Transformations

The strategic opening and subsequent closure of rings derived from this compound is a cornerstone of its utility in heterocyclic synthesis.

Ring-Opening Transformations: The most common reaction of isatoic anhydride is its ring-opening upon treatment with nucleophiles. wikipedia.org This process generates an ortho-amino-substituted benzoic acid derivative, which serves as a versatile intermediate.

Hydrolysis, Alcoholysis, and Aminolysis: As previously mentioned, water, alcohols, and amines readily open the anhydride ring to produce anthranilic acids, esters, and amides, respectively, with the concurrent release of carbon dioxide. wikipedia.org

Decarboxylative Thioesterification: A method involving tetrathiomolybdate (B108656) mediates the ring-opening of isatoic anhydrides to produce S-alkyl or S-aryl 2-aminobenzenecarbothioate derivatives. thieme-connect.com

Peptide Synthesis: Amino acids can be used as nucleophiles to open the ring, leading to the formation of anthranilamide-based short peptides in excellent yields. researchgate.net

Ring-Closing Transformations: The intermediates generated from ring-opening reactions are often subjected to subsequent ring-closing (cyclization) steps to build new heterocyclic systems.

Synthesis of Quinazolinones: The reaction of isatoic anhydride with an amine can be followed by a cyclization step, often in the same pot, to form quinazolinones and related fused heterocycles. rsc.org

Synthesis of Benzodiazepines: Isatoic anhydride can be condensed with amino acids like proline, leading to the formation of the pyrrolo rsc.orgresearchgate.netbenzodiazepine ring system found in some antibiotics. scielo.br

Ring-Closing Metathesis (RCM): While a general strategy, RCM is a powerful tool for constructing unsaturated rings. wikipedia.orgorganic-chemistry.org Diene precursors derived from isatoic anhydride can, in principle, undergo RCM to form novel fused-ring systems.

Enzyme-Mediated Cyclization: Laccase-mediated reactions can be employed for ring-closure mechanisms, for example, in the synthesis of phenoxazines from substituted hydroquinones and amines, demonstrating the potential for biocatalytic ring-forming reactions. nih.gov

Functional Group Interconversions on the Benzoxazinedione Scaffold

Modifications can be made to the this compound structure while keeping the core scaffold intact. These functional group interconversions (FGIs) allow for the synthesis of a library of substituted derivatives.

Substitution on the Aromatic Ring: The benzene ring can be functionalized through electrophilic aromatic substitution. A key example is the chlorination of isatoic anhydride to yield 5-chloro-4aH-3,1-benzoxazine-2,4-dione. Similarly, derivatives such as 5-fluoro-4aH-3,1-benzoxazine-2,4-dione have been synthesized, indicating that various halogenation reactions are possible. vulcanchem.com It is also feasible to introduce other functionalities, such as an azido (B1232118) group, onto the aromatic ring to create multifunctional reagents. google.com

Substitution on the Nitrogen Atom: The N-H group is acidic and can be readily substituted. tezu.ernet.in Deprotonation followed by reaction with an electrophile allows for the introduction of alkyl or aryl groups at the N-1 position. wikipedia.orgnih.gov Copper-catalyzed N-arylation provides an efficient route to a variety of N-phenylated isatoic anhydrides. researchgate.net

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) leverage the reactivity of isatoic anhydride to construct complex molecules in a single, efficient step. The initial ring-opening by one component generates a reactive intermediate that is trapped in situ by other components.

Synthesis of Quinazolinones and Dihydroquinazolinones: A common MCR involves the reaction of isatoic anhydride, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) or a primary amine. These reactions provide access to diversely substituted 2,3-dihydroquinazolin-4(1H)-ones and 4(3H)-quinazolinones. organic-chemistry.orgsamipubco.comresearchgate.net

Synthesis of Schiff Bases: A three-component reaction between isatoic anhydride, an amine, and an aldehyde in water can produce anthranilamide Schiff bases without the need for a catalyst. researchgate.net

Synthesis of Fused Polycycles: More complex structures can also be assembled. For example, the reaction of isatoic anhydride and an amine with ninhydrin (B49086) leads to the formation of tetracyclic quinazolinone derivatives. thieme-connect.com

The following table highlights several MCRs that utilize isatoic anhydride as a key starting material.

| Components | Catalyst/Conditions | Product | Reference(s) |

| Isatoic Anhydride, Benzyl (B1604629) Halide, Primary Amine | DMSO, K₂CO₃, 90°C | 4(3H)-Quinazolinones | organic-chemistry.org |

| Isatoic Anhydride, Aldehyde, Ammonium Acetate | SnCl₂ dihydrate, Solvent-free, 110°C | 2,3-Dihydroquinazolin-4(1H)-ones | samipubco.com |

| Isatoic Anhydride, Aldehyde, Ammonium Chloride | InCl₃, Ethanol, Reflux | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |

| Isatoic Anhydride, Amine, Aldehyde | Water, Room Temperature | Anthranilamide Schiff Bases | researchgate.net |

| Isatoic Anhydride, Amine, Ninhydrin | 1,4-Dioxane, HCl, Heat | Tetracyclic Quinazolinones | thieme-connect.com |

| Isatoic Anhydride, Primary Amine, Chloroacetyl Chloride | Base catalyst, Solvent-free | 1,4-Benzodiazepine-2,5-diones | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The use of this compound in stereoselective synthesis allows for the creation of chiral molecules with high optical purity. This is often achieved by coupling the anhydride with a chiral building block.

A prominent example is the synthesis of the natural product Tilivalline. nih.govacs.org This synthesis commenced from (S)-proline and a substituted isatoic anhydride, specifically 3-(benzyloxy)isatoic anhydride. The key to stereocontrol in this synthesis was the stereoselective introduction of an indole (B1671886) moiety onto an acyliminium ion precursor, which was generated from the coupling of the chiral amino acid (proline) and the isatoic anhydride derivative. The nucleophilic indole attacked the acyliminium ion preferentially from the less sterically hindered face, establishing the desired stereochemistry in the final product. acs.org

Another application is the synthesis of the bioactive alkaloid penicinotam. acs.org A concise, high-yielding total synthesis was developed using an anionic annulation strategy between an isatoic anhydride and a chiral partner, resulting in a pyrrolizine-fused 4-quinolinone structure. acs.org

Advanced Structural Characterization and Spectroscopic Elucidation

Application of Advanced Spectroscopic Techniques

A combination of sophisticated spectroscopic methods is employed to confirm the molecular structure, determine purity, and understand the electronic and conformational properties of 1H-3,1-benzoxazine-2,4-dione.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is fundamental in elucidating the precise molecular structure of 1H-3,1-benzoxazine-2,4-dione by providing detailed information about the hydrogen and carbon environments within the molecule.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides distinct signals for the aromatic protons and the amine proton. In a typical spectrum recorded in DMSO-d₆, the labile amine proton (N-H) appears as a broad singlet at a significantly downfield chemical shift, around δ 11.8 ppm. chemicalbook.comchemicalbook.com The four protons on the benzene (B151609) ring resonate in the aromatic region, typically between δ 7.1 and δ 8.0 ppm, with their specific shifts and coupling patterns determined by their position relative to the electron-withdrawing carbonyl and anhydride (B1165640) groups. chemicalbook.comchemicalbook.com

| Proton Assignment | Chemical Shift (δ ppm) in DMSO-d₆ |

| N-H | 11.8 |

| Aromatic C-H | 7.917 |

| Aromatic C-H | 7.747 |

| Aromatic C-H | 7.257 |

| Aromatic C-H | 7.163 |

| Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum complements the ¹H-NMR data by identifying all carbon atoms in the molecule. The spectrum for 1H-3,1-benzoxazine-2,4-dione features signals for two distinct carbonyl carbons of the dione (B5365651) moiety, typically found in the highly deshielded region of the spectrum. usm.edui-scholar.in The six carbons of the aromatic ring appear at chemical shifts characteristic of benzene derivatives with both electron-donating (amine) and electron-withdrawing (carbonyl) substituents. usm.edu Theoretical calculations using methods like B3LYP/6-311+G(d,p) have shown good correlation with experimental chemical shifts, aiding in the precise assignment of each carbon signal. i-scholar.in For example, in the related 6-bromo-1H-3,1-benzoxazine-2,4-dione, the carbonyl carbons appear at δ 158.8 and δ 146.7 ppm, while the aromatic carbons resonate between δ 112.4 and δ 140.6 ppm. usm.edu

2D NMR Spectroscopy

While 1D NMR spectra are widely reported for routine characterization, detailed 2D NMR studies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are less common in the general literature. However, these techniques can be invaluable for unambiguously assigning proton and carbon signals, especially for substituted derivatives where the spectra can be more complex.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., GC-MS, HRMS-ESI)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 1H-3,1-benzoxazine-2,4-dione and for analyzing its fragmentation pattern, which provides structural clues.

The compound has a molecular formula of C₈H₅NO₃ and a molecular weight of approximately 163.13 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at m/z 163. chemicalbook.com The most prominent feature in the mass spectrum is the base peak at m/z 119, which results from the characteristic loss of carbon dioxide (CO₂, 44 Da) from the molecular ion. nih.govchemicalbook.com This fragmentation is a hallmark of isatoic anhydrides. Other significant fragments can be observed at m/z 92 and 64. chemicalbook.com High-resolution mass spectrometry (HRMS) using techniques like ESI-QTOF can provide the exact mass of the molecule and its fragments, confirming the elemental composition. In negative ion mode, the [M-H]⁻ precursor ion is observed at m/z 162.0197. nih.gov

| m/z Value | Assignment | Relative Intensity |

| 163 | [M]⁺ (Molecular Ion) | 23.5% |

| 119 | [M - CO₂]⁺ | 100% (Base Peak) |

| 92 | [C₆H₄O]⁺ | 55.0% |

| 64 | [C₅H₄]⁺ | 21.3% |

| Data sourced from ChemicalBook. chemicalbook.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the key functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 1H-3,1-benzoxazine-2,4-dione shows characteristic absorption bands that confirm its structure. A notable feature is the broad absorption band for the N-H stretching vibration, typically appearing in the region of 3170-3200 cm⁻¹. usm.edu The most intense absorptions are those of the two carbonyl (C=O) groups of the cyclic anhydride moiety. These appear as strong, distinct bands due to asymmetric and symmetric stretching, often around 1750-1780 cm⁻¹ and 1700-1730 cm⁻¹. usm.eduscielo.br Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-O stretching of the anhydride is seen around 1280 cm⁻¹. cbijournal.com

| Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H Stretch | 3170 - 3200 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Asymmetric) | 1750 - 1780 |

| C=O Stretch (Symmetric) | 1700 - 1730 |

| C-O Stretch (Anhydride) | ~1280 |

| Data compiled from various sources. usm.eduscielo.brcbijournal.com |

Raman Spectroscopy

While IR spectroscopy is more commonly reported, Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the carbonyl groups. However, detailed Raman spectral data for 1H-3,1-benzoxazine-2,4-dione is not widely available in the literature. researchgate.net

X-ray Crystallography for Crystalline State Structure and Conformation

X-ray crystallography provides the definitive, three-dimensional structure of the molecule in its solid, crystalline state, including precise bond lengths, bond angles, and intermolecular interactions.

| Crystallographic Parameter | Value for 1H-3,1-benzoxazine-2,4-dione |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 7.18 Å |

| b | 14.35 Å |

| c | 6.73 Å |

| β | 91.9° |

| Z (Molecules per unit cell) | 4 |

| Data sourced from Kashino et al. (1978). iucr.org |

Theoretical and Computational Chemistry of 4ah 3,1 Benzoxazine 2,4 Dione

Electronic Structure and Bonding Analysis

The electronic properties of isatoic anhydride (B1165640) are fundamental to its chemical behavior. Computational methods allow for a detailed examination of its molecular orbitals and the distribution of electron density, which in turn dictates its reactivity towards other chemical species.

Molecular Orbital Theory and Electron Density Distribution

Molecular orbital (MO) theory and analysis of electron density distribution are powerful tools for understanding the reactivity of isatoic anhydride. researchgate.net The molecule's reactivity is primarily dictated by the chemistry of its heterocyclic ring. researchgate.net Nucleophilic attack is a characteristic reaction that leads to ring-opening and functionalization, while electrophilic attack is useful for modifying the amide-like portion of the heterocyclic ring and certain positions on the benzene (B151609) ring. researchgate.net

A study involving 22 structural variants of isatoic anhydride explored the relationship between the Hammett constant (σp), a measure of the electronic influence of substituents, and global reactivity indices. researchgate.net This research aimed to correlate these electronic parameters with the electro-accepting and electro-donating capabilities of the molecule. researchgate.net Computational analysis has identified the C2 and N5 positions as key reactive sites. researchgate.net Specifically, the O12 atom of the heterocyclic ring is predicted to be a likely site for nucleophilic attack. researchgate.net

Quantum Chemical Calculations of Molecular Geometry and Stability (e.g., DFT studies)

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the molecular geometry and stability of molecules like isatoic anhydride. rsc.orgheteroletters.org DFT calculations have been employed to investigate the mechanism of various reactions involving isatoic anhydride, such as the rhodium-catalyzed decarbonylative annulation with alkynes. rsc.org These studies provide insights into the stability of intermediates and transition states, helping to elucidate the reaction pathway. rsc.org

For instance, in the rhodium-catalyzed reaction, DFT calculations revealed a mechanism where the acyloxy group, formed after deprotonation and C-O bond cleavage of isatoic anhydride, acts as a directing group for C-H activation. rsc.org The stability of the resulting five-membered rhodacycle intermediate is a key factor in the subsequent steps of the reaction. rsc.org Similarly, DFT has been used to study the Ni-catalyzed decarboxylative cycloaddition reactions of isatoic anhydrides with alkynes, highlighting the importance of the Ni-N bond formation for the reaction's feasibility. acs.org

Reaction Mechanism Prediction and Energy Landscape Profiling

Computational chemistry plays a crucial role in predicting reaction mechanisms and mapping out the energy landscapes of chemical transformations involving isatoic anhydride. This allows for a detailed understanding of how reactions proceed and what factors influence their outcomes.

Transition State Characterization for Synthetic Pathways

The characterization of transition states is a cornerstone of understanding reaction mechanisms. Computational methods, particularly DFT, are used to locate and analyze the geometry and energy of transition states in synthetic pathways involving isatoic anhydride. For example, in the palladium-catalyzed synthesis of isatoic anhydrides from o-haloanilines, CO, and CO2, DFT calculations were used to explore the reaction mechanism and the order of reactant addition. nih.gov

In the Ni-catalyzed cycloaddition of isatoic anhydrides with alkynes, theoretical analysis identified the four elementary steps: oxidative addition, decarboxylation, alkyne insertion, and reductive elimination. acs.org The Gibbs activation energy for the oxidative addition of the C(=O)–O bond of isatoic anhydride to the nickel complex was calculated to be 18.0 kcal/mol, indicating a moderate energy barrier. acs.org The subsequent decarboxylation step was found to have a much lower activation energy of 6.7 kcal/mol, suggesting it is a facile process. acs.org

Computational Modeling of Regioselectivity and Stereoselectivity

Computational modeling is instrumental in predicting and explaining the regioselectivity and stereoselectivity observed in reactions of isatoic anhydride. These models can help rationalize why a particular isomer is formed over another.

In the context of the rhodium-catalyzed annulation of isatoic anhydride with alkynes, DFT calculations provided insights into the regioselectivity of the reaction. rsc.org The calculations showed that the charge transfer from the Ni 3dπ orbital to the antibonding LUMO of isatoic anhydride weakens the anhydride C(=O)–O bond, which in turn determines the regioselectivity of the oxidative addition. acs.org Similarly, in the synthesis of spiro-oxindole dihydroquinazolinones, computational modeling suggested that the S-configuration of the product is responsible for its inhibitory activity, indicating stereoselectivity in its biological interactions.

Solvent Effects and Reaction Catalysis Simulations

The choice of solvent can significantly impact the outcome of a chemical reaction. biotage.com Computational simulations can model the effect of different solvents on reaction pathways and catalyst performance.

For example, in the synthesis of 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, different solvents were tested, and an ethanol-water mixture was found to be optimal. tandfonline.com The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent in reactions with isatoic anhydride can lead to an unexpected Pummerer rearrangement, forming a thioester byproduct. heteroletters.org This highlights the importance of solvent choice and the insights that can be gained from both experimental and computational studies.

Catalysis is another area where simulations are highly valuable. Studies on the palladium-catalyzed formation of isatoic anhydrides have explored the effect of the base and the cooperation of CO and CO2 in the reaction mechanism. nih.gov Furthermore, organoselenium compounds have been shown to be effective and recyclable catalysts for the oxidation of isatins to isatoic anhydrides under mild conditions. rsc.org Deep eutectic solvents have also been investigated as environmentally friendly catalysts for multicomponent reactions involving isatoic anhydride. mdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations and the study of intermolecular forces are essential for characterizing the behavior of 4aH-3,1-benzoxazine-2,4-dione in various environments. These computational techniques allow for the exploration of its dynamic nature and its propensity to interact with other molecules.

The conformational flexibility of the benzoxazine (B1645224) ring system is a key determinant of its chemical and biological properties. Computational studies on derivatives of this compound provide valuable information on the dynamics of this scaffold.

For instance, research on 5-chloro-4aH-3,1-benzoxazine-2,4-dione has revealed a dynamic equilibrium between different forms. The compound exists in a tautomeric equilibrium between the 4aH-keto (the dione (B5365651) form) and a 4H-enol form. Computational models show that the keto tautomer is more stable by an energy of 6.2 kcal/mol. researchgate.net The benzoxazine ring itself is not static; it undergoes conformational transitions between chair and boat forms. The energy barrier for this transition has been calculated to be 14.8 kJ/mol, a value determined through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Furthermore, substituents on the ring can significantly influence its structure. The presence of a chlorine atom at the C5 position, for example, leads to an 18% increase in the puckering of the ring compared to analogs without halogen substituents. researchgate.net X-ray diffraction studies confirm that the benzoxazine ring in this chlorinated derivative adopts a distorted chair conformation. This conformation is stabilized by an intramolecular hydrogen bond between the N–H group and a carbonyl oxygen of the dione moiety. researchgate.net Such studies on closely related analogs provide a foundational understanding of the conformational preferences and dynamic behavior inherent to the this compound core structure.

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site for another molecule (the guest). These interactions are fundamental to the construction of supramolecular assemblies, which are complex, ordered structures formed from smaller molecules linked by non-covalent bonds. mdpi.com

While specific studies detailing the host-guest interactions of the parent this compound are not extensively documented in the reviewed literature, its common name, isatoic anhydride, is featured in research on supramolecular chemistry. Studies have shown that isatoic anhydride can form an inclusion complex with β-cyclodextrin, a well-known macrocyclic host. researchgate.netresearchgate.netinnovareacademics.in In this complex, the isatoic anhydride molecule (the guest) fits into the cavity of the β-cyclodextrin (the host). The formation of this host-guest complex has been confirmed using techniques like IR spectroscopy, X-ray diffraction, and DSC studies. researchgate.net

This complexation can be leveraged for practical applications. For example, the β-cyclodextrin-isatoic anhydride complex acts as a supramolecular catalyst, facilitating one-pot condensation reactions to synthesize derivatives of 2,3-dihydroquinazolin-4(1H)-one in an aqueous medium. researchgate.netfrontiersin.org The use of isatoic anhydride in forming supramolecular assemblies is also seen in the synthesis of glycoamphiphiles and hydrogels, where its ring-opening reaction is a key step in creating the building blocks for these larger structures. acs.orgresearchgate.net These examples demonstrate the potential of the this compound scaffold to participate in the formation of ordered, functional supramolecular systems.

Structure-Activity Relationship (SAR) Studies through Computational Modeling (focused on mechanistic interactions, not clinical outcomes)

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity. Computational modeling provides a powerful tool to investigate these relationships at a mechanistic level, focusing on the specific interactions between a ligand and its target. For the this compound scaffold, SAR studies on its derivatives have shed light on the structural features that govern their interactions with biological macromolecules.

For instance, in a series of 3-benzyl-1,3-benzoxazine-2,4-dione analogues designed as allosteric MEK inhibitors, modifications to the structure led to significant differences in inhibitory activity. semanticscholar.org The replacement of a double bond in a related coumarin (B35378) scaffold with an amide bond, characteristic of the benzoxazine-dione ring, was a key design choice. Further optimization of a lead compound by altering substituents resulted in derivatives with nanomolar bioactivities. semanticscholar.org Similarly, SAR studies on 1,3-benzoxazolin-2,4-dione derivatives, which are structural isomers, revealed that elongating a linker chain and the position of a non-carbonyl oxygen atom dramatically affected binding affinity at serotonin (B10506) receptors. researchgate.net These studies underscore how computational analysis of structural modifications can guide the design of molecules with specific interaction profiles.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (target). This method is instrumental in understanding the mechanistic basis of a compound's activity by visualizing its binding mode and key intermolecular interactions.

Docking studies have been widely applied to derivatives of the benzoxazine scaffold to elucidate their mechanism of action. For example, to understand the antimicrobial properties of certain 1,4-benzoxazine derivatives, docking studies were performed against the bacterial enzyme DNA gyrase B. acs.org These simulations identified critical interactions with key amino acid residues in the enzyme's active site, providing a molecular-level explanation for their inhibitory activity. acs.org

In another study, 3-benzyl-1,3-benzoxazine-2,4-dione analogues were identified as allosteric inhibitors of MEK1. semanticscholar.org Molecular dynamics simulations predicted a binding mode where the key interactions were consistent with those of known MEK1/2 allosteric inhibitors. semanticscholar.org Docking has also been employed for related heterocyclic dione scaffolds, such as quinazoline-2,4(1H)-dione derivatives, to assess their binding patterns within the active site of the VEGFR-2 enzyme, guiding the development of potential anticancer agents.

The table below summarizes findings from representative docking studies on benzoxazine derivatives and related structures, highlighting the specific targets and key interactions identified through computational modeling.

| Compound Class | Target Enzyme | Key Interactions / Findings | Reference |

| 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one derivatives | S. aureus DNA gyrase B | Identification of key amino acid residues essential for binding efficacy, informing structure-based drug design. | acs.org |

| 3-benzyl-1,3-benzoxazine-2,4-dione analogues | MEK1 (unphosphorylated) | Predicted binding mode consistent with known allosteric inhibitors, validating the mechanism of action. | semanticscholar.org |

| 1-benzylquinazoline-2,4(1H,3H)-dione derivatives | VEGFR-2 | Assessment of binding affinity and pattern within the enzyme's active site to guide anticancer drug design. | |

| Schiff's bases with imidazolidine-2,4-dione scaffold | EGFR | Formation of hydrogen bonds with residues in the ATP-binding site (e.g., Thr854, Asp855). |

This table is generated based on data from the provided text.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening to rapidly search large chemical databases for novel compounds that match the model and are therefore likely to be active. researchgate.net

This approach has been successfully used for scaffolds related to this compound. In one study, a 3D-pharmacophore model was combined with structure-based virtual screening to identify novel inhibitors of DNA gyrase B from a benzoxazine acetamide (B32628) scaffold. mdpi.com This process successfully identified several new hit compounds with inhibitory activity against the target enzyme. mdpi.com

The general workflow of such an approach involves:

Model Generation: Creating a pharmacophore model based on the known interactions of active ligands with the target protein. researchgate.net

Virtual Screening: Using the pharmacophore model as a filter to screen large compound libraries, identifying molecules that possess the required chemical features in the correct spatial arrangement. mdpi.comresearchgate.net

Docking and Scoring: The hits from the virtual screen are then often subjected to molecular docking to predict their binding modes and rank them based on their predicted affinity for the target. mdpi.com

Experimental Validation: The most promising candidates identified computationally are then synthesized and tested experimentally to confirm their biological activity.

This combination of pharmacophore modeling and virtual screening provides a powerful and efficient strategy for discovering new molecules with desired biological activities, and it has been effectively applied to the broader class of benzoxazine-containing compounds. mdpi.com

Applications in Advanced Organic Synthesis and Material Science

4aH-3,1-benzoxazine-2,4-dione as a Versatile Synthetic Intermediate

As a readily available and reactive starting material, this compound and its derivatives serve as crucial building blocks in the synthesis of numerous organic compounds. researchgate.net Its ability to react with a wide range of nucleophiles under various conditions has established it as a staple in synthetic organic chemistry.

Building Block for Complex Heterocyclic Systems (e.g., quinazolinediones, quinolines)

The transformation of the benzoxazine (B1645224) core into other heterocyclic systems is a cornerstone of its synthetic utility. A prominent example is the synthesis of quinazolinediones. In this conversion, the oxygen atom within the benzoxazine ring is replaced by a nitrogen atom, a reaction that fundamentally alters the compound's basicity and hydrogen-bonding capabilities. This structural shift is pivotal for developing compounds with specific pharmacological properties. The synthesis of quinazolin-2,4-dione derivatives is often achieved by reacting 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride with various amines. researchgate.net Furthermore, the benzoxazine framework is a precursor for quinoline (B57606) derivatives, another important class of nitrogen-containing heterocycles with broad applications.

Precursor for Bioactive Scaffolds (e.g., for novel therapeutic agents via derivatization)

The this compound skeleton is a privileged scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. ikm.org.my Derivatization of this core structure has led to a wide array of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ikm.org.my

For instance, derivatives of 1,3-benzoxazine have demonstrated potent activity against various microbes, including Gram-positive and Gram-negative bacteria. ikm.org.my Specific modifications, such as the introduction of a benzyl (B1604629) group at the 3-position, have yielded compounds that act as allosteric inhibitors of mitogen-activated kinase kinase (MEK), a key target in cancer therapy. ikm.org.mynih.gov A series of these 3-benzyl-1,3-benzoxazine-2,4-dione analogues were designed and synthesized, with some showing nanomolar inhibitory activity against MEK1 and effectively suppressing the replication of Enterovirus 71 (EV71). nih.gov The versatility of the scaffold allows for the creation of diverse chemotypes with potential against a broad range of biological targets. whiterose.ac.uk

| Derivative Example | Target/Application | Key Finding |

| 3-Benzyl-1,3-benzoxazine-2,4-dione | Allosteric MEK inhibitor, Anti-enterovirus 71 (EV71) | Compounds showed nanomolar bioactivities (55nM and 60nM) and effectively suppressed the ERK1/2 pathway. nih.gov |

| 5-Chloro-4aH-3,1-benzoxazine-2,4-dione | Antimicrobial, Anti-inflammatory | The compound exhibits biological activities and can act as an inhibitor of interleukin-1. |

| 2H-1,3-Benzoxazine-2,4(3H)-dione | 5-HT7 receptor ligand | Used to treat skin conditions like psoriasis and may increase insulin (B600854) sensitivity. biosynth.com |

| Thionated-1,3-benzoxazine | Antifungal | Showed antifungal activities against eight fungal strains, comparable to fluconazole. ikm.org.my |

Role in Cascade Reactions and Tandem Processes

The reactivity of this compound makes it an ideal participant in cascade reactions, where multiple chemical transformations occur in a single pot. These processes are highly efficient, reducing waste and simplifying synthetic procedures. A notable example is the acid/base-steered cascade reaction between 2-acylbenzoic acids and isatoic anhydrides. mdpi.com Under acidic conditions (using p-toluenesulfonic acid), a cascade of intramolecular rearrangement, nucleophilic addition, and cyclization leads to the formation of diverse isoindolobenzoxazinones. mdpi.com This highlights the compound's ability to facilitate the construction of complex polyheterocyclic skeletons in a controlled and efficient manner. mdpi.com

Integration into Polymer and Advanced Material Chemistry

Beyond its use in synthesizing discrete small molecules, this compound and its derivatives are valuable components in the creation of polymers and advanced functional materials.

Monomers for Polymeric Materials

Benzoxazine derivatives serve as key monomers for the synthesis of high-performance thermosetting polymers known as polybenzoxazines. vulcanchem.comnih.gov These monomers typically undergo thermal ring-opening polymerization without the release of volatile byproducts, which results in polymers with low volumetric shrinkage and excellent dimensional stability. nih.govresearchgate.net The versatility of the benzoxazine monomer allows for the incorporation of various functional groups to tailor the properties of the final polymer. For example, chlorine-containing benzoxazine monomers have been developed to enhance the fire resistance of the resulting polybenzoxazines. researchgate.net The synthesis of multifunctional benzoxazines, containing two or three oxazine (B8389632) units, leads to polymers with higher cross-linking density and modified thermal characteristics. ikm.org.mymdpi.com

Functional Materials Research (e.g., thermal and photochemical properties)

The integration of the benzoxazine structure into polymers imparts a range of desirable functional properties. Polybenzoxazines are known for their excellent thermal stability, low flammability, and stable dielectric properties, making them suitable for applications in microelectronics and aerospace. nih.govresearchgate.net Research has focused on developing benzoxazine resins with enhanced thermal performance. For example, certain bio-based benzoxazine resins exhibit high glass transition temperatures (up to 304 °C) and high initial thermal decomposition temperatures (up to 395 °C). researchgate.net The photochemical properties can also be tuned; benzotriazole-substituted benzoxazines are used as effective UV absorbers and light stabilizers for polymers. researchgate.net The development of novel benzoxazine monomers continues to push the boundaries of high-performance materials, aiming for properties like low dielectric constants for next-generation communications technologies. researchgate.net

| Material Type | Key Property | Finding |

| Chlorine-containing polybenzoxazines | Fire Resistance | These polymers require more severe polymerization conditions but exhibit better fire resistance. researchgate.net |

| Polybenzoxazole from benzoxazine precursor | Low Dielectric Constant, High Thermal Stability | A novel difunctional benzoxazine was synthesized as a precursor for polybenzoxazole with desirable properties for insulating materials. researchgate.net |

| Bio-based polybenzoxazines (e.g., poly(V-apa)) | High Thermal Performance | Exhibits a high glass transition temperature (304 °C) and thermal decomposition temperature (393 °C). researchgate.net |

| 5-Methoxy substituted benzoxazine analog | Thermal Stability | Shows a peak polymerization temperature (T |

Biodegradable Material Components

The chemical reactivity of this compound, commonly known as isatoic anhydride (B1165640), makes it a valuable precursor in material science, particularly for the synthesis of polymers that may serve as components in biodegradable materials. Its ability to undergo ring-opening polymerization and participate in polycondensation reactions allows for its incorporation into various polymer backbones, such as polyamides and polyurethanes, which are classes of materials known for their potential biodegradability. tandfonline.commonash.edunih.gov

The development of biodegradable polymers is a significant area of research aimed at addressing environmental concerns associated with conventional plastics. nih.gov Synthetic polymers with hydrolysable linkages, including ester, amide, and anhydride bonds, are particularly susceptible to degradation. nih.gov Isatoic anhydride provides a reactive platform for introducing such functionalities into a polymer structure.

Research has demonstrated the synthesis of polyanthranilides, a type of polyamide, through the ring-scission polymerization of isatoic anhydride. tandfonline.comtandfonline.com This process can be initiated by various reagents under specific temperature conditions. The resulting polymers are characterized by their thermal properties and spectral data. tandfonline.comtandfonline.com While these studies focus on synthesis and characterization, polyamides as a class are recognized as synthetic polymers with potential for biodegradation. nih.gov

The general reaction involves the opening of the anhydride ring by a nucleophile, which can be the initial step in a polymerization process. For instance, the reaction of isatoic anhydride with amines leads to the formation of an amide linkage and the release of carbon dioxide, a reaction that can be extended to create long polymer chains when using diamines or other suitable co-monomers. wikipedia.orgresearchgate.net Functional copolymers with molecular weights ranging from 8.5 kDa to 23.2 kDa have been synthesized through multicomponent polycondensations involving isatoic anhydride, bisaldehydes, and bisprimary amines. researchgate.net

Another approach involves the spontaneous zwitterionic copolymerization of isatoic anhydride with nucleophilic monomers like N-(2-hydroxyethyl)ethyleneimine, further highlighting its utility in synthesizing functional polymers without the need for a catalyst or initiator. monash.edu

The table below summarizes research findings on the synthesis of polymers using isatoic anhydride as a key monomer.

Table 1: Polymer Synthesis Utilizing Isatoic Anhydride

| Polymer Type | Co-monomers/Initiators | Reaction Conditions | Research Finding | Reference |

| Polyanthranilide (Polyamide) | Anthranilamide | 180°C for 3 hours under nitrogen atmosphere | Formation of a polymer (PA-2) confirmed by isolation of anthranilic acid after hydrolysis. tandfonline.com | tandfonline.com |

| Polyanthranilide (Polyamide) | N-methylaniline | 180°C for 3 hours under nitrogen atmosphere | Synthesis of a polyanthranilide designated as PA-5. tandfonline.com | tandfonline.com |

| Ladder-type Polyamides | 2,5-diaminoterephthalic acid derivatives | Lithium hexamethyldisilazide (LiHMDS) in THF at 50°C | Polymerization was successful, though side reactions with the eliminated anion were noted. researchmap.jp | researchmap.jp |

| Functional Copolymers | Bisaldehydes, Bisprimary amines | Trifluoroethanol | Synthesis of a library of structurally diverse functional copolymers with molecular weights up to 23.2 kDa. researchgate.net | researchgate.net |

| Copolymers | N-(2-hydroxyethyl)ethyleneimine | Not specified (Spontaneous polymerization) | Spontaneous copolymerization occurs via zwitterionic intermediates. monash.edu | monash.edu |

While the explicit testing of biodegradability for many polymers derived directly from isatoic anhydride is not extensively detailed in the cited literature, their chemical structures (containing amide and potentially other hydrolysable links) align with the principles used to design biodegradable materials. monash.edunih.gov The incorporation of isatoic anhydride into polymer chains is a promising strategy for creating materials that can be broken down under specific environmental conditions, contributing to the development of more sustainable technologies. nih.gov Further research into the degradation profiles of these specific polymers is necessary to fully establish their role as biodegradable material components.

Biological and Biomedical Research Applications Mechanistic and in Vitro Focus Only

Molecular Interactions with Biological Macromolecules (In Vitro Investigations)

Enzyme Inhibition Studies (e.g., butyrylcholinesterase)

Derivatives of isatoic anhydride (B1165640) have been investigated as inhibitors of various enzymes. Notably, they have shown potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the later stages of Alzheimer's disease. researchgate.netlookchem.com Tri- and tetracyclic nitrogen-bridgehead compounds derived from isatoic anhydride have been synthesized and identified as micromolar cholinesterase inhibitors, with some exhibiting selectivity for BChE. researchgate.net Further studies have led to the development of carbamate-based derivatives that act as pseudoirreversible BChE inhibitors. researchgate.net

Isatoic anhydride derivatives have also been evaluated for their inhibitory activity against other enzymes. A series of ten isatoic anhydrides were synthesized and tested as in vitro inhibitors of human monoamine oxidase-A (MAO-A) and MAO-B, enzymes relevant to the treatment of depression and Parkinson's disease. nih.gov The results showed that these compounds inhibit both MAO isoforms, with the most potent inhibitors displaying IC50 values of 0.010 µM for MAO-A and 0.0047 µM for MAO-B. nih.gov The same study also explored their potential as inhibitors of d-amino acid oxidase (DAAO) and acetylcholinesterase (AChE). nih.gov

Additionally, certain 2-aryl-4H-3,1-benzoxazin-4-ones, which are related to isatoic anhydride, have been identified as inhibitors of porcine pancreatic elastase. nih.gov A small library of substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized and evaluated for their potential to inhibit Cathepsin G (CatG), a serine protease involved in inflammation. nih.gov Five of these molecules were identified as CatG inhibitors with IC50 values ranging from 0.84 to 5.5 μM. nih.gov

Receptor Binding Profile Analysis (e.g., 5-HT receptors, PPARα/γ)

The interaction of isatoic anhydride derivatives with various receptors has been a subject of study. For instance, a series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, prepared from isatoic anhydride precursors, were evaluated for their ability to bind to dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and serotonin 5-HT1a receptors. acs.org This research aimed to identify potential atypical antipsychotic agents. acs.org Furthermore, the development of tool compounds to study 5-HT2A and 5-HT2C receptors has involved derivatives synthesized from isatoic anhydride. nih.gov

Isatoic anhydride and its derivatives have also been explored as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid and glucose metabolism. google.com New 1,2,4-oxadiazole (B8745197) based trans-acrylic acid derivatives have been studied as potential dual PPAR-alpha/gamma agonists. researchgate.net Among these, compounds 9n and 9a were found to be the most potent on both PPAR alpha and gamma receptors, with EC50 values of 0.07±0.0006 µM and 0.06±0.0005µM for PPARα, and 0.781±0.008µM and 3.29µM±0.03 for PPARγ, respectively. researchgate.net

DNA/RNA Interaction Studies

Isatoic anhydride derivatives have been designed for selective interaction with RNA. Specifically, biotin-conjugated isatoic anhydride derivatives have been developed for nucleic acid separation. rsc.orgresearchgate.net These compounds selectively acylate the 2'-hydroxyl group of RNA, allowing for the capture of the biotinylated RNA with streptavidin-coated magnetic beads. rsc.orgresearchgate.net This method has been used to isolate highly enriched RNA samples from DNA-RNA mixtures. rsc.org The parent compound, N-methylisatoic anhydride, was initially used at 65 °C, but a newer pyridine-based derivative was found to be reactive at room temperature, improving the efficiency and selectivity of the process. rsc.orgresearchgate.net Isatoic anhydrides have also been utilized in trace-level reactions for mapping RNA structure. rsc.org

Rational Design and Synthesis of Biologically Relevant Derivatives

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Targets (e.g., antimycobacterial activity, anticancer properties)

The versatile structure of isatoic anhydride allows for the synthesis of a wide range of derivatives with diverse biological activities. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential.

Antimycobacterial Activity:

A significant body of research has focused on the antimycobacterial properties of isatoic anhydride derivatives. researchgate.netnih.gov SAR studies on 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones revealed that antimycobacterial activity increases with higher hydrophobicity and electron-withdrawing properties of substituents on the phenyl ring. nih.gov The position of substituents on the benzoxazine (B1645224) ring also plays a complex role in activity. nih.gov The replacement of the oxygen atom in the benzoxazine ring with nitrogen to form 3-phenylquinazoline-2,4(1H,3H)-diones generally leads to a decrease or loss of antimycobacterial activity. researchgate.net

Further studies on 1,4-benzoxazin-2-one and benzoxazin-3-one (B8392483) derivatives have identified compounds with high activity against various Mycobacterium tuberculosis strains, including resistant ones. researchgate.net For instance, three isoniazid (B1672263) analogue derivatives exhibited a MIC range of 0.125-0.250 μg/mL against the H37Ra strain. researchgate.net The synthesis of N-substituted 2-[(1E)-alkenyl]-4-(1H)-quinolone derivatives from N-alkyl isatoic anhydrides has also yielded compounds with antimycobacterial activity. acs.org

Anticancer Properties:

Isatoic anhydride is a key building block in the synthesis of various anticancer agents. seejph.com Tryptanthrin (B1681603) derivatives, prepared from isatoic anhydride, have shown potent anticancer activity. juniperpublishers.com SAR studies indicated that introducing electron-withdrawing groups like bromine, fluorine, and iodine at the 8th position of the tryptanthrin core increases anticancer activity. juniperpublishers.com Conversely, a bromine group at the C-2 position decreases activity. juniperpublishers.com

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have also been evaluated for their cytotoxicity. nih.gov Two such compounds showed good cytotoxicity against P388 cells with ID50 values of 9.9 and 8.9 microM. nih.gov Additionally, a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has been developed, and its derivatives have exhibited moderate to good potency against various cancer cell lines. mdpi.com SAR analysis of these compounds showed that hydroxyl groups on rings A and B were beneficial for activity, and a para-amino group on ring C significantly enhanced potency. mdpi.com

Lead Generation and Optimization Strategies through Chemical Modification (e.g., synthesis of derivatives for antiallergic agents)

The chemical modification of the isatoic anhydride scaffold is a key strategy for generating and optimizing lead compounds for various therapeutic targets.

One notable application is the development of antiallergic agents. A series of researchgate.netgoogle.combenzoxazine-2,3-diones and a new class of compounds, benzobisoxazinetetrones, have been synthesized and evaluated for their antiallergic effects. nih.gov Some of these compounds demonstrated potency comparable to disodium (B8443419) cromoglycate in a rat mast cell test and were orally effective in inhibiting passive cutaneous anaphylaxis in rats. nih.gov This highlights the potential of the benzoxazine scaffold, derived from isatoic anhydride, in the development of new treatments for allergic conditions.

The synthesis of various nitrogen-containing heterocyclic structures such as quinazolines, quinazolones, and benzodiazepines often utilizes isatoic anhydride as a convenient starting material. researchgate.net This versatility allows for the generation of large libraries of compounds for screening against a wide range of biological targets, facilitating the discovery of new lead structures for drug development.

Interactive Data Table: Enzyme Inhibition by Isatoic Anhydride Derivatives

| Derivative Class | Target Enzyme | Potency (IC50/EC50) | Reference(s) |

| Isatoic Anhydrides | MAO-A | 0.010 µM | nih.gov |

| Isatoic Anhydrides | MAO-B | 0.0047 µM | nih.gov |

| 4H-3,1-benzoxazin-4-ones | Cathepsin G | 0.84 - 5.5 μM | nih.gov |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | P388 cells (cytotoxicity) | 8.9 - 9.9 µM (ID50) | nih.gov |

| 1,2,4-Oxadiazole derivatives | PPARα | 0.06 - 0.07 µM | researchgate.net |

| 1,2,4-Oxadiazole derivatives | PPARγ | 0.781 - 3.29 µM | researchgate.net |

Mechanistic Insights from Cellular Studies (In Vitro Models)

The therapeutic and research potential of compounds based on the 4aH-3,1-benzoxazine-2,4-dione scaffold, also known as isatoic anhydride, has been illuminated through numerous in vitro studies. These laboratory-based investigations, utilizing cell cultures and isolated biochemical components, provide fundamental insights into how these molecules interact with biological systems at a cellular and subcellular level. The focus remains on understanding the direct mechanisms of action, such as cellular entry and the modulation of specific signaling cascades, which underpin their observed biological activities.

While detailed pharmacokinetic studies are beyond this scope, in vitro research indicates that the isatoic anhydride framework is conducive to cellular entry. The development of isatoic anhydride derivatives as reagents for probing intracellular molecules serves as indirect evidence of their ability to permeate cell membranes.

Notably, derivatives have been specifically engineered for high cell permeability to function as RNA SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) reagents. acs.orgnih.gov These compounds are designed to be water-soluble and reactive, capable of entering cells and acylating RNA to analyze its structure. acs.orgnih.gov The utility of these molecules in intracellular probing techniques highlights the inherent capacity of the core chemical structure to be adapted for efficient cellular uptake.

Table 1: In Vitro Cellular Uptake Applications of Isatoic Anhydride Derivatives

| Derivative Type | Application | Implication for Uptake | Source(s) |

|---|---|---|---|

| Water-Soluble Isatoic Anhydrides | RNA SHAPE Analysis | Designed for cell permeability to access and react with intracellular RNA. | acs.orgnih.gov |

Derivatives of this compound have been shown to interact with and modulate a variety of specific biochemical pathways in vitro. These interactions are often the basis for their potential therapeutic effects, ranging from anti-inflammatory to antiviral action.

Inhibition of Kinase Signaling Cascades: A significant area of research has focused on the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and is often dysregulated in diseases like cancer and viral infections. A series of 3-benzyl-1,3-benzoxazine-2,4-dione analogues were developed as allosteric inhibitors of MEK, a key kinase in this cascade. ikm.org.mynih.gov In vitro enzymatic assays confirmed that these compounds function as allosteric inhibitors of unphosphorylated MEK1. nih.gov In cell-based assays using rhabdomyosarcoma (RD) cells, these inhibitors effectively suppressed the ERK1/2 pathway, which in turn inhibited the replication of Enterovirus 71 (EV71). nih.gov

Modulation of Serine Proteases: The benzoxazinone (B8607429) skeleton has proven to be a versatile scaffold for designing inhibitors of various serine proteases.

Human Leukocyte Elastase (HLE): A 2-vinyl-4H-3,1-benzoxazin-4-one derivative demonstrated inhibitory activity against HLE in vitro using human sputum elastase. nih.gov Other 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives linked to amino acids were also tested for their HLE inhibitory activity. jocpr.com

Human Chymase: 2-sec-amino-4H-3,1-benzoxazin-4-ones were evaluated as acyl-enzyme inhibitors of human chymase in vitro. jocpr.com

Complement C1r Serine Protease: A series of 2-aryl-4H-3,1-benzoxazin-4-ones were found to be potent inhibitors of the C1r serine protease. jocpr.com

Interaction with Cell Surface Receptors: Certain derivatives have been identified as ligands for G-protein coupled receptors. For instance, 2H-1,3-Benzoxazine-2,4(3H)-dione, also known as Carsalam, has shown in vitro activity at both 5-HT2A and 5-HT7 serotonin receptors, indicating its potential to modulate serotonergic signaling pathways. biosynth.com

Modulation of Inflammatory and Immune Pathways: Phenylbenzohydrazides derived from isatoic anhydride have been studied for their anti-inflammatory effects in vitro. nih.gov Research suggests that their ability to reduce macrophage cell migration may be linked to a decrease in the production of nitric oxide (NO). nih.gov This effect is hypothesized to be connected to the SRC-FAK signaling cascade, which is involved in cell mobility. nih.gov Furthermore, the broader 1,3-benzoxazine chemotype is recognized for its potential to modulate immune responses by regulating cytokine production and the activity of immune cells. ikm.org.my

Interaction with Nucleic Acids: The reactivity of the anhydride group has been harnessed in biochemical tools. Bifunctional SHAPE reagents like trans-bis-isatoic anhydride (TBIA) possess two electrophilic isatoic anhydride moieties. tocris.com In vitro, these moieties can react with the 2'-hydroxyl group of nucleotides in RNA, allowing for chemical cross-linking that helps in exploring the tertiary structure and higher-order interactions of large RNA molecules. tocris.com

Table 2: In Vitro Modulation of Biochemical Pathways by this compound Derivatives

| Derivative/Compound | Target Pathway/Molecule | In Vitro Model/Assay | Observed Effect | Source(s) |

|---|---|---|---|---|

| 3-Benzyl-1,3-benzoxazine-2,4-dione analogues | MEK1 (MAPK/ERK Kinase) | Enzymatic assays; Rhabdomyosarcoma (RD) cells | Allosteric inhibition of unphosphorylated MEK1; Suppression of ERK1/2 pathway. | nih.gov |

| 2-vinyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Elastase (HLE) | Human sputum elastase assay | Inhibitory activity against HLE. | nih.gov |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | C1r Serine Protease | Enzymatic assays | Inhibitory activity against C1r. | jocpr.com |

| 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) | 5-HT7 and 5-HT2A Receptors | Receptor binding assays | Binds to serotonin receptors. | biosynth.com |

| Phenylbenzohydrazides (from Isatoic Anhydride) | Nitric Oxide (NO) Production / SRC-FAK Cascade | Macrophage cell culture | Reduction in NO production and cell migration. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing isatoic anhydride (B1165640) and its derivatives often involve toxic reagents like phosgene (B1210022) or harsh reaction conditions. tezu.ernet.in Recognizing these drawbacks, a significant research thrust is the development of "green" and sustainable synthetic protocols.

A notable advancement is the oxidation of isatins using an inexpensive and environmentally friendly urea-hydrogen peroxide complex, often accelerated by ultrasonic irradiation. researchgate.net This method dramatically reduces reaction times from 24 hours to as little as 20-135 minutes and produces various isatoic anhydrides in excellent yields and high purity. researchgate.net The use of ultrasound provides an energy-efficient alternative to conventional heating, aligning with the principles of green chemistry. researchgate.net Another approach involves a one-pot, catalyst-free condensation of isatoic anhydride with an aldehyde and ammonium (B1175870) acetate (B1210297) using sodium hypochlorite (B82951) (NaOCl) as an oxidant to produce 2-substituted quinazolin-4(3H)-ones, highlighting a green and economically viable pathway that avoids hazardous byproducts. derpharmachemica.com Researchers have also developed straightforward, efficient, and scalable methods to produce derivatives like isatoic anhydride-8-amide at room temperature, further simplifying access to this important scaffold. nih.gov

Table 1: Comparison of a Sustainable Synthesis Method for Isatoic Anhydride Derivatives This table summarizes the results from a green synthesis method involving the oxidation of substituted isatins using a urea-hydrogen peroxide complex, both with and without ultrasonic irradiation. The data highlights the significant reduction in reaction time achieved with sonication.

| Substituent on Isatin (B1672199) | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Unsubstituted | A: Ac₂O/AcOH/H₂SO₄ (24h) | 24 h | 76 |

| C: Method A + Sonication | 120 min | 65 | |

| 5-Fluoro | A: Ac₂O/AcOH/H₂SO₄ (24h) | 24 h | 72 |

| C: Method A + Sonication | 25 min | 77 | |

| 5-Chloro | B: HCO₂H/H₂SO₄ (24h) | 24 h | 98 |

| D: Method B + Sonication | 30 min | 98 | |

| 5-Bromo | B: HCO₂H/H₂SO₄ (24h) | 24 h | 91 |

| D: Method B + Sonication | 90 min | 97 | |

| 5-Methyl | B: HCO₂H/H₂SO₄ (120 min) | 120 min | 56 |

| D: Method B + Sonication | 20 min | 70 | |

| 5-Nitro | A: Ac₂O/AcOH/H₂SO₄ (24h) | 24 h | 91 |

| C: Method A + Sonication | 35 min | 75 |

Exploration of Uncharted Reactivity and Transformation Pathways